molecular formula C18H21Cl2N7O2 B11681502 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11681502
M. Wt: 438.3 g/mol
InChI Key: GBBHGGGGKYSGAY-CIAFOILYSA-N
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Description

2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazone linkage to a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the hydrazone linkage: This is achieved by reacting 2,3-dichlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Cyclization to form the triazine ring: The hydrazone is then reacted with cyanuric chloride in the presence of a base, such as triethylamine, to form the triazine ring.

    Substitution with morpholine groups: Finally, the triazine intermediate is reacted with morpholine under reflux conditions to introduce the morpholine substituents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The hydrazone linkage can be oxidized to form the corresponding azo compound.

    Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of azo compounds.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors on the cell surface. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylhydrazone: Similar hydrazone linkage but lacks the triazine ring and morpholine groups.

    Triazine derivatives: Compounds with a triazine ring but different substituents, such as melamine or cyanuric acid.

    Morpholine derivatives: Compounds with morpholine groups but different core structures, such as morpholine-based drugs.

Uniqueness

2-[(2E)-2-[(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a triazine ring, hydrazone linkage, and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21Cl2N7O2

Molecular Weight

438.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C18H21Cl2N7O2/c19-14-3-1-2-13(15(14)20)12-21-25-16-22-17(26-4-8-28-9-5-26)24-18(23-16)27-6-10-29-11-7-27/h1-3,12H,4-11H2,(H,22,23,24,25)/b21-12+

InChI Key

GBBHGGGGKYSGAY-CIAFOILYSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)Cl)Cl)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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